aloesaponarin I

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

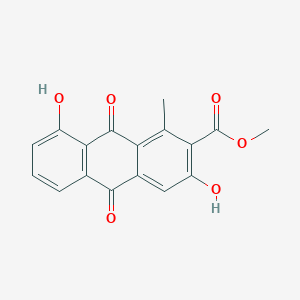

methyl 3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-12-9(6-11(19)13(7)17(22)23-2)15(20)8-4-3-5-10(18)14(8)16(12)21/h3-6,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMIPWWYWUGBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)OC)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701037176 | |

| Record name | Aloesaponarin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53254-89-0 | |

| Record name | Aloesaponarin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Distribution of Aloesaponarin I

Botanical Sources and Chemotaxonomic Relevance of Aloesaponarin I in the Genus Aloe and Related Species

This compound is primarily found within the genus Aloe, a large and diverse group of succulent plants in the family Asphodelaceae. It is specifically localized in the roots of these plants, a key chemotaxonomic trait. Research has identified this compound in the roots of numerous Aloe species, including Aloe saponaria, Aloe vera (syn. Aloe barbadensis Miller), Aloe turkanensis, and Aloe secundiflora. mdpi.comresearchgate.netben-erikvanwyk.comoup.com Its consistent presence in the subterranean parts of these plants distinguishes it from other types of anthraquinones, such as aloin, which are typically found in the leaf exudates. mdpi.comresearchgate.net

The compound is classified as a 1-hydroxy-8-methylanthraquinone. mdpi.com This structural characteristic is significant as this type of anthraquinone (B42736) is considered a marker for the genus Aloe, helping to differentiate it from other related genera. mdpi.comresearchgate.net The presence of this compound and similar compounds in the genus Lomatophyllum has provided chemical evidence to support the botanical argument for its inclusion within the genus Aloe. jomped.org

The following table summarizes the distribution of this compound in various plant species as reported in scientific literature.

| Genus | Species | Plant Part | Reference(s) |

| Aloe | saponaria | Roots | mdpi.com |

| vera | Roots | researchgate.net | |

| turkanensis | Rhizomes | ben-erikvanwyk.com | |

| secundiflora | Roots | oup.com | |

| pulcherrima | Roots | plos.org | |

| Lomatophyllum | Multiple species | Roots | jomped.org |

Co-occurrence of this compound with Related Anthracene (B1667546) Derivatives

This compound does not occur in isolation within the roots of Aloe species. It is part of a complex mixture of structurally related anthracene derivatives. The co-occurrence of these compounds is a key feature of the biosynthetic pathways active in these plants.

Comparative analyses of root extracts from various Aloe species have consistently shown that this compound is found alongside a suite of other anthraquinones and their precursors (pre-anthraquinones). nottingham.ac.ukacs.org The most frequently co-occurring compounds include:

Aloesaponarin II : A closely related 1-methyl-8-hydroxyanthraquinone. jomped.orgacs.org

Chrysophanol (B1684469) : A common 1,8-dihydroxyanthraquinone. jomped.orgnottingham.ac.ukacs.org

Asphodelin : Another 1,8-dihydroxyanthraquinone. jomped.orgacs.org

Aloesaponol I and II : Pre-anthraquinone precursors to this compound and II. oup.comjomped.orgacs.org

Helminthosporin : An anthraquinone derivative. nottingham.ac.ukacs.org

Laccaic acid D-methyl ester : Another anthraquinone. jomped.orgacs.org

The following table details the anthracene derivatives commonly found in conjunction with this compound in the roots of Aloe species.

| Compound Class | Compound Name | Reference(s) |

| Anthraquinones | Aloesaponarin II | jomped.orgnottingham.ac.ukacs.org |

| Chrysophanol | jomped.orgnottingham.ac.ukacs.org | |

| Asphodelin | jomped.orgacs.org | |

| Helminthosporin | nottingham.ac.ukacs.org | |

| Laccaic acid D-methyl ester | jomped.orgacs.org | |

| Isoxanthorin | nih.gov | |

| Pre-anthraquinones | Aloesaponol I | oup.comjomped.orgacs.org |

| Aloesaponol II | oup.comjomped.orgacs.org | |

| Aloechrysone | jomped.orgnottingham.ac.ukacs.org |

Biosynthetic Pathways and Regulation of Aloesaponarin I

Elucidation of Precursor Molecules and Intermediates in Aloesaponarin I Biosynthesis

The biosynthesis of this compound follows the polyketide pathway, where the core structure is assembled from simple carboxylic acid units. In plants, the pathway is understood to proceed via an octaketide chain, formed from the condensation of multiple acetyl-CoA and malonyl-CoA units. iupac.org

Key precursors and intermediates identified in the pathway include:

Acetyl-CoA and Malonyl-CoA : These serve as the fundamental building blocks for the polyketide chain. In the biosynthesis of the related compound aloesaponarin II in Streptomyces coelicolor, one molecule of acetyl-CoA acts as the starter unit, and seven molecules of malonyl-CoA serve as extender units. jmb.or.krasm.orgnih.gov

Octaketide Chain : The sequential condensation of the starter and extender units leads to a linear octaketide intermediate. iupac.org The folding of this chain is a critical step that determines the final anthraquinone (B42736) structure. iupac.org

Aloesaponol I : This pre-anthraquinone is considered a direct precursor to this compound. smujo.id It represents a key intermediate that undergoes further modification to yield the final anthraquinone structure. The conversion of pre-anthraquinones to their corresponding anthraquinones can be readily achieved through chemical treatment, suggesting a similar enzymatic process in nature. ajol.info

3,8-Dihydroxymethylanthraquinone Carboxylic Acid (DMAC) : In engineered Streptomyces strains, DMAC is a known precursor to aloesaponarin. acs.org The final step to aloesaponarin involves a decarboxylation reaction. acs.orgasm.org

| Precursor/Intermediate | Role in Biosynthesis | Organism(s) of Study |

| Acetyl-CoA | Starter Unit | Streptomyces coelicolor jmb.or.krasm.orgnih.gov |

| Malonyl-CoA | Extender Units | Streptomyces coelicolor jmb.or.krasm.orgnih.gov |

| Octaketide Chain | Polyketide Backbone | Aloe spp., Streptomyces spp. iupac.orgasm.org |

| Aloesaponol I | Pre-anthraquinone Precursor | Aloe turkanensis smujo.id |

| DMAC | Carboxylated Precursor | Streptomyces coelicolor acs.org |

Enzymatic Steps and Molecular Mechanisms in this compound Formation, including Polyketide Synthase Involvement

The formation of this compound is catalyzed by a suite of enzymes, with Polyketide Synthases (PKSs) playing a central role. The most well-characterized pathway is the type II PKS system from Streptomyces coelicolor, which synthesizes the antibiotic actinorhodin (B73869) but can be engineered or manipulated to produce aloesaponarin II, a compound structurally similar to this compound. jmb.or.krasm.orgwikidata.org

The key enzymatic components and their functions are:

Minimal Polyketide Synthase (PKS) : This complex is essential for building the polyketide backbone. plos.org It consists of:

Ketosynthase (KS) and Chain Length Factor (CLF) : These two proteins form a heterodimer (KS-CLF) that catalyzes the iterative condensation of malonyl units and determines the final chain length of the polyketide, which is an octaketide for aloesaponarin. plos.org In S. coelicolor, these are encoded by the actI-orf1 and actI-orf2 genes, respectively. asm.orgnih.gov

Acyl Carrier Protein (ACP) : This protein, encoded by actI-orf3, carries the malonyl extender units to the KS-CLF active site. asm.orgacs.org

Ketoreductase (KR) : Encoded by the actIII gene, this enzyme catalyzes the regioselective reduction of a specific keto group (at C-9) on the nascent polyketide chain. asm.orgoup.com This reduction is a crucial step in directing the cyclization pathway away from other products and toward the formation of the aloesaponarin-type structure. asm.org

Aromatase (ARO) and Cyclase (CYC) : These enzymes, encoded by genes like actVII and actIV, guide the proper folding and cyclization of the polyketide chain to form the characteristic three-ring anthraquinone core. asm.orgpnas.org The cyclase encoded by actVII is particularly important for forming the anthraquinone ring system. asm.org In the absence of certain cyclizing enzymes, alternative products like mutactin can be formed. asm.orgpnas.org

Decarboxylase : The final step in the conversion of the precursor 3,8-dihydroxymethylanthraquinone carboxylic acid (DMAC) to aloesaponarin is a spontaneous or enzyme-catalyzed decarboxylation. asm.orgrsc.org

The proposed biosynthetic pathway in Streptomyces involves the assembly of the octaketide chain by the minimal PKS, followed by a C-9 ketoreduction by the KR. Subsequent cyclization and aromatization steps, mediated by ARO and CYC enzymes, yield DMAC, which then decarboxylates to form aloesaponarin II. asm.orgresearchgate.net The biosynthesis of this compound in Aloe is presumed to follow a similar enzymatic logic, starting from a folded octaketide chain and proceeding through the intermediate aloesaponol I. iupac.orgsmujo.id

Comparative Biosynthesis of this compound within Diverse Organisms (e.g., plants, microorganisms)

This compound and its related compounds are produced by distinctly different organisms, primarily plants of the genus Aloe and bacteria of the genus Streptomyces. iupac.orgwikidata.org While the final product may be similar, the specific enzymes and genetic organization can differ.

In Plants (Aloe spp.) :

this compound is a characteristic constituent of the roots of many Aloe species. ajol.info

The biosynthesis is believed to proceed via the polyketide pathway, utilizing a folded octaketide chain. iupac.org

Key identified intermediates include aloesaponol I. smujo.id

The specific plant-based polyketide synthases and tailoring enzymes responsible for this compound formation have not been as extensively characterized as their microbial counterparts. researchgate.net Research has more often focused on identifying the final chemical constituents rather than the enzymatic pathways. ajol.infonih.gov

In Microorganisms (Streptomyces spp.) :

Aloesaponarin II (3,8-dihydroxy-1-methylanthraquinone) is produced as a shunt product of the actinorhodin pathway in S. coelicolor or as a primary product in engineered strains. asm.orgwikidata.orgasm.org It was first identified as a bacterial product through interspecies cloning experiments. asm.org

The biosynthesis is catalyzed by a well-defined type II polyketide synthase system, with the genes organized in the act cluster. asm.orgbeilstein-journals.org

The pathway involves a series of discrete, well-studied enzymatic steps, including ketosynthesis, ketoreduction, cyclization, and aromatization, starting from acetyl-CoA and malonyl-CoA. jmb.or.krasm.orgnih.gov

The microbial pathway offers a powerful system for metabolic engineering and the production of novel hybrid polyketides due to the relative ease of genetic manipulation. jmb.or.krnih.gov

The comparison highlights a case of convergent evolution, where different biological kingdoms have developed pathways to synthesize similar anthraquinone structures. The detailed molecular and genetic understanding gained from the Streptomyces system provides a valuable model for investigating the less-understood biosynthetic pathway in Aloe plants.

Advanced Structural Characterization and Elucidation of Aloesaponarin I and Its Derivatives

High-Resolution Spectroscopic Techniques (NMR, MS, IR) for Aloesaponarin I Structural Confirmation

The structural framework of this compound has been unequivocally established through the application of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound. up.ac.zaplos.org The ¹H NMR spectrum exhibits characteristic signals for aromatic protons, a methyl group, and a methoxy (B1213986) group, along with hydroxyl protons involved in hydrogen bonding. plos.orgiiste.org The ¹³C NMR spectrum complements this by identifying all 17 carbon atoms, including three carbonyls (two quinone and one ester), aromatic carbons, and the methyl and methoxy carbons. plos.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC have been instrumental in assigning these signals and confirming the connectivity of the atoms within the molecule. mdpi.com

¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1 | - | 163.6 |

| 2 | - | 121.2 |

| 3 | - | 162.6 |

| 4 | 7.80 (s) | 115.2 |

| 4a | - | 124.6 |

| 5 | 7.79 (dd, J=7.4, 1.2 Hz) | 119.1 |

| 6 | 7.64 (t) | 136.0 |

| 7 | 7.32 (dd, J=8.4, 1.2 Hz) | 125.2 |

| 8 | - | 148.1 |

| 8a | - | 132.8 |

| 9 | - | 189.7 |

| 10 | - | 182.3 |

| 1a | - | 115.3 |

| 1-CH₃ | 2.95 (s) | 22.0 |

| 2-COOCH₃ | - | 170.7 |

| 2-COOCH₃ | 4.12 (s) | 53.3 |

| 3-OH | 10.45 (s) | - |

| 8-OH | 12.95 (s) | - |

Data compiled from studies on this compound. plos.orgiiste.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the determination of the molecular formula. mdpi.comsemanticscholar.org For this compound, the molecular formula has been confirmed as C₁₇H₁₂O₆. up.ac.zaacs.org The fragmentation pattern observed in the mass spectrum provides additional structural information, corroborating the proposed structure. up.ac.za

High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 313.0697 | 313.2821 | C₁₇H₁₃O₆ |

| [M+H]⁺ | 313.0786 | 313.0712 | C₁₇H₁₃O₆ |

Observed values can vary slightly between different studies and instruments. up.ac.zaup.ac.za

Infrared (IR) Spectroscopy reveals the functional groups present in the this compound molecule. The IR spectrum shows characteristic absorption bands for hydroxyl (O-H) groups, carbonyl (C=O) groups of the quinone and ester, and aromatic carbon-carbon (C=C) bonds. mdpi.comsemanticscholar.org Theoretical studies have also been employed to calculate the IR spectra, which show good agreement with experimental data and help in understanding the intramolecular hydrogen bonding within the molecule. researchgate.netresearchgate.netcdnsciencepub.com The presence of two intramolecular hydrogen bonds is a key feature of its structure. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl (O-H) | ~3472 |

| Carbonyl (C=O) | ~1701 |

| Aromatic (C=C) | ~1618, 1571 |

Data is indicative and sourced from related studies. mdpi.comsemanticscholar.org

Crystallographic Analysis of this compound and Its Crystal Structures

While spectroscopic data provides a robust picture of the molecular structure, X-ray crystallography offers the most definitive three-dimensional structural information. Although detailed crystallographic data for this compound itself is not widely published in readily accessible databases, related compounds and derivatives have been studied using this technique. For instance, the crystal structure of a new anthraquinone (B42736) isolated from Aloe sinkatana was determined by X-ray crystallography, providing a reference for the stereochemical arrangement of similar compounds. researchgate.net The planarity of the anthraquinone core, a feature confirmed by such studies, is significant for its biological interactions. up.ac.za

Chiral Purity and Stereochemical Assignments for this compound

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. Its structure lacks stereocenters. Consequently, issues of chiral purity and stereochemical assignment are not applicable to this compound itself. However, for some of its derivatives, particularly glycosides, the stereochemistry of the sugar moiety becomes a critical aspect of their structural characterization.

Characterization of Novel this compound Metabolites and Derivatives

Research has extended to the synthesis and characterization of various derivatives of this compound to explore their biological activities. These derivatives often involve modifications at the hydroxyl and carboxylic acid functional groups.

For example, several derivatives have been synthesized, including methylated and acetylated products. nih.gov The structures of these new compounds were confirmed using NMR and mass spectrometry. A notable class of derivatives is the glycosides, where a sugar molecule is attached to the this compound core. nih.gov

One study reported the synthesis of 3,8-dimethoxy-aloesaponarin I and 3,8-diacetoxy-aloesaponarin I. nih.gov Another significant derivative created is 3-(2´,3´,4´,6´-tetra-O-acetyl-β-d-glucopyranosyl)-aloesaponarin I, a novel glycosylated form. nih.gov The structural elucidation of this complex molecule relied heavily on 2D NMR techniques to establish the connection between the sugar and the anthraquinone and to determine the stereochemistry of the glycosidic bond. nih.gov

Characterized Derivatives of this compound

| Derivative Name | Molecular Formula | Method of Characterization |

|---|---|---|

| 3,8-Dimethoxy-aloesaponarin I | C₁₉H₁₆O₆ | ¹H NMR, ¹³C NMR, MS |

| 3,8-Diacetoxy-aloesaponarin I | C₂₁H₁₆O₈ | ¹H NMR, ¹³C NMR, MS |

| 3-(2´,3´,4´,6´-tetra-O-acetyl-β-d-glucopyranosyl)-Aloesaponarin I | C₃₁H₃₀O₁₅ | LC-HRMS, ¹H NMR, 2D NMR |

| 3-O-β-d-glucopyranosyl-aloesaponarin I | C₂₃H₂₂O₁₁ | LC-HRMS, ¹H NMR |

Information sourced from a study on the synthesis and antiviral evaluation of this compound derivatives. nih.gov

The study of these derivatives is crucial as it helps to understand the structure-activity relationships of this class of compounds.

Synthetic and Semi Synthetic Approaches to Aloesaponarin I and Analogs

Total Synthesis Strategies for Aloesaponarin I

The total synthesis of this compound, a dihydroxyanthraquinone, has been achieved through several strategic approaches, most notably employing the Diels-Alder reaction. This powerful reaction allows for the construction of the complex polycyclic anthraquinone (B42736) core from simpler starting components.

One efficient method involves a regiospecific Diels-Alder addition of silyloxy dienes to simpler quinones. publish.csiro.au A key strategy utilizes the reaction between 3-chlorojuglone and 3-alkoxycarbonyl-2,4-bis(trimethylsilyloxy)penta-1,3-dienes, which has led to an improved synthesis of this compound (3,8-dihydroxy-2-methoxycarbonyl-1-methylanthra-9,10-quinone). publish.csiro.aursc.org The presence of a chloro group on the quinone dienophile helps to control the regioselectivity of the cycloaddition, ensuring the correct arrangement of substituents in the final product. publish.csiro.au

Another approach involves the reaction of keten acetals with bromojuglones. The reaction of 3-bromojuglone with keten dimethyl acetal (B89532) is completely regiospecific, providing a foundational method for constructing the anthraquinone skeleton. cdnsciencepub.com Building on this, a regioselective preparation was developed starting from 3-acyl-2-[(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)methyl]-5-methoxy-1,4-naphthoquinones. Treatment of these precursors with potassium carbonate in an alcohol triggers an intramolecular condensation, yielding 1-alkyl-3-hydroxy-8-methoxy-9,10-anthraquinone-2-carboxylates, key intermediates for this compound. oup.com These strategies demonstrate the utility of controlled cycloaddition and condensation reactions in the total synthesis of complex natural products like this compound. oup.comresearchgate.net

| Synthetic Strategy | Key Reactants | Primary Outcome | Reference(s) |

| Diels-Alder Cycloaddition | 3-Chlorojuglone and a silyloxy diene | Improved, regiospecific synthesis of the this compound core | publish.csiro.aursc.org |

| Keten Acetal Condensation | 3-Bromojuglone and keten dimethyl acetal | Regiospecific formation of the anthraquinone skeleton | cdnsciencepub.com |

| Intramolecular Condensation | 3-Acyl-5-methoxy-1,4-naphthoquinone derivative | Regioselective preparation of anthraquinone-2-carboxylates | oup.com |

Semi-Synthesis from Natural Precursors for this compound Derivatization

Semi-synthesis offers a practical approach to generating novel analogs of this compound by chemically modifying the natural product isolated from sources like Aloe vera roots. nih.gov This strategy leverages the existing complex scaffold of this compound to explore how different functional groups affect its biological properties. mdpi.com

Researchers have successfully created several derivatives of this compound through standard organic reactions. nih.gov These modifications primarily target the hydroxyl groups of the parent molecule. The key derivatization reactions include:

Methylation: Treatment of this compound to produce methoxy (B1213986) derivatives. nih.gov

Acetylation: Reaction with acetylating agents to form acetoxy derivatives. nih.gov

O-Glycosylation: Attachment of sugar moieties, often using phase-transfer reaction conditions with precursors like tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov

One study reported the synthesis of an O-glucosyacetyl derivative from this compound in a high yield of 88.95%. nih.gov These semi-synthetic efforts are valuable for creating libraries of related compounds for biological screening and for investigating structure-activity relationships. mdpi.com

| Derivative Name | Starting Material | Type of Reaction | Reference |

| 3,8-dimethoxy-aloesaponarin I | This compound | Methylation | nih.gov |

| 3,8-diacetoxy-aloesaponarin I | This compound | Acetylation | nih.gov |

| 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-aloesaponarin I | This compound | O-Glycosylation (Acetylated) | nih.gov |

| 3-O-(β-D-glucopyranosyl)-aloesaponarin I | 3-O-tetraacetoglucopyranosyl derivative | Deacetylation (Hydrolysis) | nih.gov |

Chemoenzymatic Synthesis of this compound and Its Modified Forms

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the practicality of traditional chemical reactions. While this approach has been applied to the synthesis of various complex molecules, including precursors to other anthraquinones, its direct application to the synthesis of this compound is not extensively documented in the available literature. researchgate.netacs.org

Studies have demonstrated the successful use of enzymes for kinetic resolutions and specific transformations in the synthesis of biologically active compounds. researchgate.net For instance, a chemoenzymatic reduction of citreorosein, a related polyhydroxyanthracene, has been explored, highlighting the potential for enzymes in the biosynthesis of aloe-emodin (B1665711) and other anthraquinones. researchgate.net However, specific reports detailing an enzymatic step within a total or semi-synthesis pathway for this compound or its direct derivatives are limited. The development of a chemoenzymatic route could offer advantages in terms of selectivity and milder reaction conditions, representing a potential area for future research.

Development of Novel Synthetic Methodologies for this compound Core Structure

A significant advancement has been the application of the Diels-Alder reaction using specifically substituted dienes and dienophiles to control the orientation of the reacting partners. The use of 3-chlorojuglone as a dienophile is a key innovation, as the chlorine atom directs the incoming diene to add in a specific, predictable manner, leading to an improved and more efficient synthesis of the this compound skeleton. rsc.org Similarly, the development of a one-pot Diels-Alder reaction of 2-bromomaleic anhydride (B1165640) with 3-alkoxycarbonyl-2,4-bis(trimethylsilyloxy)penta-1,3-dienes represents another novel approach to creating highly functionalized precursors for anthraquinones. rsc.org

Another innovative strategy involves a regioselective preparation method that relies on the base-induced intramolecular condensation of carefully designed naphthoquinone precursors. oup.com By treating 3-acyl-2-[(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)methyl]-5-methoxy-1,4-naphthoquinones with a base like potassium carbonate, researchers can selectively form the desired 1,6-dihydroxyanthraquinone pattern found in this compound, avoiding the formation of other isomers. oup.com These methodological improvements provide more reliable and higher-yielding pathways to the core structure of this compound, facilitating its production and the exploration of its derivatives. publish.csiro.aucdnsciencepub.com

Structure Activity Relationship Sar Studies of Aloesaponarin I and Its Structural Analogs

Impact of Substituent Modifications on Aloesaponarin I Biological Activities

While direct SAR studies on this compound are limited in published literature, extensive research on structurally similar anthraquinones, such as aloe-emodin (B1665711), provides significant insights into how substituent modifications could impact the biological activities of this class of compounds. The core anthraquinone (B42736) scaffold is a versatile platform for chemical modification. mdpi.com Attaching different functional groups can significantly alter a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affects its interaction with biological targets. mdpi.comnih.gov

Studies on aloe-emodin derivatives have demonstrated that even minor changes can lead to substantial differences in biological effects. For instance, the introduction of nitrogen-containing moieties has been a successful strategy to enhance anti-inflammatory properties. A series of aloe-emodin derivatives were synthesized and evaluated for their ability to inhibit nitric oxide production. One derivative, compound 2i, which incorporated a specific nitrogen-containing side chain, showed significantly improved nitric oxide inhibitory activity (IC₅₀ = 3.15 μM) with low toxicity. nih.gov This compound also effectively reduced levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Another approach involves linking the anthraquinone core to other bioactive molecules or functional groups, such as amino acids or other pharmacophores. In one study, novel emodin derivatives were created by binding emodin to various amino acids through linkers of different lengths. mdpi.com This strategy aimed to improve anti-proliferative activity. Notably, compound 7a from this series exhibited potent activity against HepG2 human hepatic carcinoma cells with an IC₅₀ value of 4.95 µM, an 8.8-fold enhancement compared to the parent emodin compound. mdpi.com Similarly, the synthesis of aloe-emodin derivatives with thiosemicarbazide moieties resulted in compounds with potent tyrosinase inhibitory activity. nih.gov

Table 1: Biological Activities of Modified Aloe-Emodin Derivatives

| Parent Compound | Modification Strategy | Derivative Example | Observed Biological Activity | Key Finding |

|---|---|---|---|---|

| Aloe-emodin | Addition of Nitrogen-containing moieties | Compound 2i | Anti-inflammatory | Showed potent nitric oxide inhibitory activity (IC₅₀ = 3.15 μM) and reduced inflammatory cytokines. nih.gov |

| Emodin | Linkage to Amino Acids | Compound 7a | Anti-proliferative (HepG2 cells) | Exhibited an 8.8-fold increase in potency (IC₅₀ = 4.95 µM) compared to the parent compound. mdpi.com |

| Aloe-emodin | Addition of Thiosemicarbazide moiety | Compound 13 | Tyrosinase Inhibition | Demonstrated potent, irreversible inhibition of the tyrosinase enzyme. nih.gov |

| Aloe-emodin | Hybridization with Coumarin | Compound 5d | Antitumor Activity | Showed broad-spectrum antiproliferative activity against five human tumor cell lines, exceeding the reference drug etoposide. mdpi.com |

Correlation of Stereochemistry with this compound Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of many drugs. The two enantiomers (mirror images) of a chiral drug can exhibit significant differences in their binding affinity for receptors and enzymes, as well as in their metabolism and toxicity. nih.gov This is because biological targets, such as proteins and nucleic acids, are themselves chiral and will interact differently with each enantiomer. nih.gov

Computational Modeling and Docking Studies for this compound SAR Prediction

Computational modeling and molecular docking are powerful tools used to predict and analyze the interactions between a small molecule (ligand), like this compound, and a biological target (receptor), typically a protein or enzyme. nih.gov These in silico methods help to visualize binding modes, predict binding affinities, and guide the design of new derivatives with improved activity. thepharmajournal.combiointerfaceresearch.com

In a study investigating potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, this compound (referred to as A12 in the study) was evaluated alongside other compounds from Aloe vera. researchgate.net Molecular docking simulations were used to predict the binding affinity of these natural products to the active site of the Mpro enzyme. The study compared the binding of this compound with structurally similar compounds like eupatorin (A13) and feralolide (A14). researchgate.net Feralolide was found to have the highest binding affinity, interacting strongly with key amino acid residues in the Mpro active site, such as Glu166, Leu27, Asn142, and Leu167. researchgate.net While this compound showed a lower binding affinity in this specific model compared to feralolide, these computational approaches are crucial for screening large libraries of compounds and identifying promising lead structures for further development. researchgate.net

Table 2: Comparative Docking Study of Aloe vera Compounds against SARS-CoV-2 Mpro

| Compound | Key Interacting Residues | Relative Binding Affinity | Reference |

|---|---|---|---|

| Feralolide (A14) | Glu166, Leu27, Asn142, Leu167 | Highest | researchgate.net |

| Eupatorin (A13) | Not specified | Lower than Feralolide | researchgate.net |

| This compound (A12) | Not specified | Lower than Feralolide | researchgate.net |

Design and Synthesis of Novel this compound Derivatives for Targeted Biological Actions

The design and synthesis of novel derivatives based on a natural product scaffold like this compound is a common strategy in drug discovery to enhance efficacy, improve selectivity, and reduce toxicity. mdpi.com While specific synthetic derivatives of this compound are not widely reported, the extensive work on the related compound aloe-emodin serves as an excellent blueprint for potential synthetic strategies.

One successful approach is molecular hybridization, where two or more pharmacophores are combined into a single molecule to create a hybrid compound with a potentially synergistic or multi-target biological profile. A study detailed the design and synthesis of novel aloe-emodin–coumarin hybrids. mdpi.com This work was based on the rationale that both anthraquinones and coumarins possess significant antitumor activities. By linking these two scaffolds, researchers created a series of derivatives, with some compounds exhibiting moderate to good antiproliferative activity against a panel of human tumor cell lines. Notably, compound 5d in this series showed more potent and broader-spectrum antitumor activity than the reference drug etoposide. mdpi.com

Another established synthetic route involves the modification of the side chains on the anthraquinone core. As previously mentioned, linking emodin with various amino acids via different linkers led to the creation of derivatives with significantly enhanced anti-proliferative effects against cancer cells. mdpi.com The synthesis involved a multi-step process, including alkylation to introduce a linker and subsequent coupling with N-Boc protected amino acids. mdpi.com Similarly, the synthesis of aloe-emodin derivatives bearing thiosemicarbazide moieties was achieved to target the enzyme tyrosinase, resulting in potent inhibitors. nih.gov

These synthetic strategies highlight the potential for creating novel this compound derivatives. By applying similar principles—such as molecular hybridization with other bioactive fragments, or the strategic addition of functional groups like amines, amino acids, or other side chains—new compounds could be designed to target specific enzymes or receptors with enhanced potency and for targeted biological actions.

Molecular and Cellular Mechanisms of Action of Aloesaponarin I in in Vitro Models

Modulation of Gene Expression and Protein Synthesis by Aloesaponarin I

Current scientific literature available through extensive searches does not provide specific data on the direct modulation of gene expression or protein synthesis by isolated this compound. Studies on other related compounds from Aloe, such as aloe-emodin (B1665711), have demonstrated effects on the expression of certain genes, for instance, enhancing chondrogenic marker genes. However, these findings cannot be directly extrapolated to this compound, and dedicated research is required to elucidate its specific impact on transcriptional and translational processes in vitro.

Impact of this compound on Intracellular Signaling Pathways (e.g., MAPK, NF-κB)

The direct impact of this compound on key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, has not been specifically detailed in the available research. In contrast, other compounds from Aloe have been studied more extensively in this regard.

Aloesin : Has been shown to suppress the MAPK signaling pathway in ovarian cancer cells. nih.gov It has also been found to modulate MAPK/Rho and Smad signaling pathways in the context of wound healing. nih.gov

Aloe-emodin : This compound has been observed to affect MAPK pathways, including Jun N-terminal kinase (JNK) and p38. researchgate.net It has also been shown to prevent neuroinflammation via the NF-κB pathway. rsc.org

Aloe Extracts : Crude extracts from Aloe vera have demonstrated the ability to inhibit NF-κB, ERK, and JNK signaling pathways in macrophages, thereby reducing inflammatory responses. nih.govnih.gov

While these findings highlight the potential for Aloe constituents to interact with these critical signaling cascades, specific studies focusing on this compound are absent. Therefore, its role as a modulator of MAPK, NF-κB, or other intracellular signaling pathways remains to be determined.

Table 1: Effects of Various Aloe Compounds on Intracellular Signaling Pathways

| Compound/Extract | Pathway(s) Affected | Observed Effect | Cell Model |

|---|---|---|---|

| Aloesin | MAPK | Inhibition | Ovarian Cancer Cells |

| Aloe-emodin | MAPK, NF-κB | Modulation/Inhibition | Skin Fibroblasts, Ischemic Stroke Model |

| Aloe vera Extract | NF-κB, ERK, JNK | Inhibition | RAW264.7 Macrophages |

| This compound | Not Reported | Not Reported | Not Reported |

This compound Interactions with Receptors and Enzymes

Specific interactions between this compound and cellular receptors or enzymes are not well-documented. Research into the enzymatic inhibition potential of extracts from Aloe species has been conducted. For example, extracts from Aloe arborescens have been shown to inhibit enzymes such as hyaluronidase and α-glucosidase. mdpi.com Similarly, other compounds from Aloe vera have been identified as inhibitors of the enzyme tyrosinase. nih.govnih.gov However, these activities have not been specifically attributed to this compound. Without targeted biochemical assays, the specific receptor binding profile and enzyme inhibition kinetics of this compound remain unknown.

Effects of this compound on Cellular Respiration and Mitochondrial Function

There is no specific information in the reviewed literature detailing the effects of this compound on cellular respiration or mitochondrial function. Studies on related anthraquinones provide some context for potential mechanisms. For instance, aloe-emodin has been reported to induce mitochondrial dysfunction, impair mitochondrial respiration, and disrupt the mitochondrial membrane potential in various cell lines. nih.govresearchgate.net Another compound, aloin, has also been shown to cause a loss of mitochondrial membrane potential, suggesting the induction of apoptosis through a mitochondrial-dependent pathway. researchgate.netresearchgate.net These findings underscore the possibility that anthraquinones can target mitochondria, but research specifically investigating this compound is necessary to confirm if it shares these properties.

This compound Modulation of Oxidative Stress Pathways and Antioxidant Defenses

Table 2: Antioxidant Activity of Aloe Extracts and Related Compounds

| Substance | Assay | Finding |

|---|---|---|

| Ethanol Extract from Aloe saponaria | Xanthine Oxidase, DPPH | Potent antioxidative and scavenging effects nih.gov |

| Aloe vera Leaf Gel Extract | ORAC, FRAP | Shows antioxidant capacity due to polyphenols nih.gov |

| Aloe-emodin | ROS Scavenging Assays | Scavenges hydroxyl radicals and other ROS researchgate.net |

| This compound | Not Reported | Activity not specifically determined |

Induction of Apoptosis and Cell Cycle Arrest by this compound in Cancer Cell Lines (Mechanistic Focus)

A mechanistic focus on the induction of apoptosis and cell cycle arrest specifically by this compound in cancer cell lines is currently lacking in the scientific literature. The pro-apoptotic and cell cycle-modulating effects of other Aloe anthraquinones are more clearly defined.

Aloe-emodin has been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis through the activation of caspases. nih.gov

Aloesin has been reported to arrest the cell cycle in the S-phase and induce apoptosis in ovarian cancer cells. nih.gov

These related compounds trigger programmed cell death through established molecular pathways, but whether this compound acts similarly is a subject for future investigation. Without specific studies, its potential as an anticancer agent via these mechanisms remains speculative.

Anti-inflammatory Mechanisms of this compound via Cytokine Modulation

The specific role of this compound in the modulation of cytokines has not been elucidated. The anti-inflammatory properties of Aloe plants are well-known, and research has linked this activity to the modulation of inflammatory mediators. Extracts and other components from Aloe have been shown to significantly reduce the production of pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov

Interleukin-6 (IL-6) nih.gov

Interleukin-1β (IL-1β) nih.gov

Interleukin-8 (IL-8) mdpi.com

Compounds such as aloe-emodin and barbaloin have been found to inhibit the production of TNF-α and IL-12 in activated macrophages. jfda-online.com While this compound is present in extracts exhibiting these anti-inflammatory effects, its individual contribution to cytokine modulation has not been determined.

Antimicrobial Mechanisms of this compound Against Pathogenic Microorganisms (Cellular Level)

The precise cellular mechanisms underlying the antimicrobial activity of this compound are not yet fully elucidated. However, research on anthraquinones found in Aloe vera suggests several potential modes of action against pathogenic microorganisms. Anthraquinones, as a class of compounds, are known to possess antibacterial properties mdpi.com.

Studies on related anthraquinones, such as aloe-emodin, have provided insights into possible antimicrobial mechanisms that may be shared by this compound. These mechanisms often involve the disruption of the bacterial cell membrane and the inhibition of essential cellular processes. For instance, aloe-emodin has been shown to target the bacterial cell membrane, leading to increased permeability and subsequent leakage of intracellular components frontiersin.orgresearchgate.net. This disruption of the cell's physical barrier can lead to metabolic disruption and ultimately cell death frontiersin.org.

Furthermore, some anthraquinones have been found to interfere with bacterial nucleic acid and protein synthesis nih.gov. The planar structure of anthraquinones may allow them to intercalate with DNA, thereby inhibiting replication and transcription processes essential for bacterial survival. Inhibition of key microbial enzymes is another potential mechanism iupac.org. For example, compounds from Aloe arborescens have demonstrated the ability to inhibit enzymes crucial for microbial function mdpi.com. While these mechanisms have been proposed for related compounds, further research is needed to specifically determine the antimicrobial action of this compound at the cellular level.

Table 1: Potential Antimicrobial Mechanisms of Anthraquinones Based on Studies of Related Compounds

| Mechanism | Description | Putative Target |

| Membrane Disruption | Alteration of the physical integrity of the bacterial cell membrane, leading to increased permeability. | Phospholipid bilayer |

| Inhibition of Nucleic Acid Synthesis | Interference with DNA replication and transcription, preventing bacterial proliferation. | DNA, DNA gyrase, Topoisomerase IV |

| Inhibition of Protein Synthesis | Disruption of the translation process, leading to a lack of essential proteins. | Ribosomes |

| Enzyme Inhibition | Blocking the activity of enzymes vital for bacterial metabolism and survival. | Various metabolic enzymes |

Impact of this compound on Autophagy and Lysosomal Pathways

The influence of this compound on autophagy and lysosomal pathways is an area of growing research interest. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis youtube.com. Dysregulation of this pathway is implicated in various diseases.

Currently, there is a lack of direct scientific evidence detailing the specific impact of this compound on autophagy and lysosomal functions. However, studies on the closely related anthraquinone (B42736), aloe-emodin, have demonstrated the ability to induce autophagy in cancer cells researchgate.netnih.govnih.gov. The induction of autophagy by aloe-emodin has been linked to the modulation of key signaling pathways, such as the Akt/mTOR and MAPK pathways researchgate.netnih.gov. Specifically, aloe-emodin has been shown to induce autophagy through the activation of MAPK signaling and the inhibition of the Akt/mTOR pathway nih.gov.

The process of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with lysosomes to form an autolysosome, where the contents are degraded by lysosomal enzymes youtube.com. It is plausible that this compound, sharing structural similarities with aloe-emodin, might also modulate these pathways. However, dedicated studies are required to confirm this and to understand the precise molecular interactions involved.

Table 2: Effects of Aloe-Emodin on Autophagy Pathways in In Vitro Models

| Cell Line | Effect on Autophagy | Signaling Pathway Implicated | Reference |

| Non-small cell lung cancer cells (A549 and NCI-H1299) | Induces autophagy | Activation of MAPK signaling, Inhibition of Akt/mTOR pathway | researchgate.netnih.gov |

| Human osteosarcoma cell line (MG-63) | Induces autophagy | Activation of ROS/JNK signaling pathway | nih.gov |

Membrane Interactions and Permeability Modulation by this compound

The interaction of this compound with cellular membranes and its effect on their permeability are critical to understanding its biological activities. The amphipathic nature of many natural compounds, including anthraquinones, allows them to interact with the lipid bilayer of cell membranes, potentially altering their physical properties.

Direct experimental data on the membrane interactions of this compound are scarce. However, the broader class of saponins, which share structural motifs with this compound, are well-known for their ability to permeabilize membranes nih.gov. Studies on other anthraquinones, like aloe-emodin, have shown that they can disrupt the selective permeability of bacterial cell membranes frontiersin.orgresearchgate.net. This effect is thought to be a key part of their antibacterial mechanism. The interaction with the membrane can lead to the formation of pores or defects, causing leakage of intracellular contents frontiersin.org.

The modulation of membrane properties is not limited to antimicrobial effects. Changes in membrane fluidity and the formation of lipid domains can impact various cellular processes, including signaling and the function of membrane-bound proteins frontiersin.orgnih.gov. The interaction of small molecules with lipid bilayers can alter membrane fluidity, which in turn can influence the activity of membrane-associated enzymes frontiersin.org. It is hypothesized that this compound may interact with the lipid bilayer, potentially influencing its fluidity and permeability, but further investigation is necessary to confirm and characterize these interactions.

Table 3: Summary of Membrane Interactions by Related Compounds

| Compound/Class | Type of Interaction | Consequence |

| Aloe-emodin | Binds to the peptidoglycan layer and disrupts membrane permeability in bacteria. | Leakage of intracellular materials, metabolic disruption, and cell death. |

| Saponins | Interact with membrane lipids, particularly cholesterol. | Formation of defects and pores, leading to increased membrane permeability. |

| Anthraquinones (general) | Reduce hydrophobic interactions within the phospholipid bilayer. | Weakening of membrane fluidity and increased permeability. |

Pharmacological Targeting and Efficacy Assessment of Aloesaponarin I in Pre Clinical in Vivo Models

Pharmacodynamic Studies of Aloesaponarin I in Disease Models (e.g., inflammation, metabolic disorders)

No in vivo studies detailing the pharmacodynamic effects of this compound in animal models of inflammation or metabolic disorders were found.

Target Engagement Studies of this compound with Biomolecules in Animal Models

There is no available research on the direct interaction of this compound with specific biomolecular targets in an in vivo context.

Investigation of this compound's Immunomodulatory Effects in Animal Models

Scientific literature lacks any in vivo studies investigating the potential immunomodulatory properties of this compound in animal models.

Neuroprotective Mechanisms of this compound in In Vivo Models (Cellular/Molecular Focus)

There are no published in vivo studies on the neuroprotective mechanisms of this compound.

This compound's Role in Modulating Metabolic Pathways in Animal Models (e.g., glucose, lipid metabolism)

No research has been conducted on the effects of this compound on glucose, lipid, or other metabolic pathways in animal models.

Analytical Methodologies for Detection and Quantification of Aloesaponarin I

Advanced Chromatographic Techniques (HPLC-UV, LC-MS/MS, GC-MS) for Aloesaponarin I Profiling

Chromatographic methods are fundamental to the separation and analysis of this compound from the intricate mixture of compounds found in Aloe species. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust and widely used technique for the quantification of major constituents in Aloe extracts. For compounds like this compound, methods are often developed to simultaneously analyze several related anthraquinones and chromones. A gradient elution system is typically employed to achieve good resolution for compounds with varying polarities within a reasonable timeframe. jfda-online.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and for its unambiguous identification. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry significantly reduce analysis time while improving resolution. rsc.org Negative-mode Electrospray Ionization (ESI) is commonly used for the analysis of phenolic compounds like this compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is less suitable for the direct analysis of non-volatile and thermally labile compounds like chromone glycosides. However, it is a powerful tool for profiling volatile and semi-volatile compounds in Aloe vera extracts. For a compound like this compound, derivatization would be necessary to increase its volatility, a step that complicates sample preparation and is generally avoided when effective liquid chromatography methods are available.

| Parameter | HPLC-UV for Aloe Anthraquinones | UPLC-MS/MS for Aloin & Aloe-emodin (B1665711) |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm) | C18 reverse-phase (e.g., Acquity UPLC BEH, 2.1 x 50 mm, 1.7 µm) rsc.org |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.1% acetic acid) jfda-online.com | Gradient of Methanol and water, both with 0.5% acetic acid rsc.org |

| Detection | UV/Diode Array Detector (DAD) nih.gov | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative mode rsc.org |

| Flow Rate | ~1.0 mL/min scirp.org | ~0.5 mL/min rsc.org |

| Typical Analytes | Aloin, Aloe-emodin, Chrysophanol (B1684469) jfda-online.com | Aloin A, Aloe-emodin rsc.org |

Hyphenated Mass Spectrometry Applications for this compound Metabolomics

Metabolomics studies aim to capture a comprehensive snapshot of all small-molecule metabolites in a biological system. For plant-derived samples, this is often accomplished using hyphenated mass spectrometry techniques, particularly Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). Untargeted metabolomics workflows using instruments like LC-Q-TOF-MS (Quadrupole Time-of-Flight) or LC-Orbitrap-MS allow for the detection and tentative identification of hundreds to thousands of compounds in a single analysis. mdpi.com

In the context of this compound, an untargeted metabolomics approach applied to Aloe extracts would generate a rich dataset containing its accurate mass and retention time. mdpi.com By comparing the measured accurate mass with databases and analyzing the isotopic pattern, a molecular formula can be confidently assigned. Further fragmentation analysis (MS/MS) provides structural information that, when compared to in-silico fragmentation patterns or spectral libraries, can confirm the identity of this compound and its isomers. These powerful techniques are crucial for chemodiversity studies and for comparing the metabolic profiles of Aloe species from different geographical origins or cultivation practices. mdpi.com

NMR-Based Metabolomics for this compound Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites. nih.gov In metabolomics, ¹H-NMR offers a quantitative overview of the most abundant metabolites in an extract. slideshare.net While less sensitive than MS, NMR is highly reproducible and provides unambiguous structural data, making it invaluable for structure elucidation of novel compounds. nih.govhyphadiscovery.com

For elucidating the biosynthetic pathway of this compound, NMR-based metabolomics would typically involve stable isotope labeling experiments. The biosynthetic pathway of anthraquinones in plants is known to proceed via the polyketide pathway. nih.gov To trace the specific pathway to this compound, ¹³C-labeled precursors (e.g., ¹³C-acetate) would be fed to the plant or cell culture. After a period of metabolism, this compound and related intermediates would be isolated. Analysis using ¹³C-NMR spectroscopy would reveal the specific positions of the ¹³C labels in the molecule's carbon skeleton. This labeling pattern provides direct evidence of the biosynthetic precursors and the sequence of enzymatic reactions, thereby elucidating the metabolic pathway. Two-dimensional NMR techniques like HSQC and HMBC are essential for assigning all the proton and carbon signals, which is a prerequisite for interpreting the labeling patterns. researchgate.net

Development of Immunological Assays for this compound Quantification in Biological Samples

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and highly sensitive method for quantifying specific molecules in complex samples. While no specific immunoassay for this compound appears to be commercially available, the development of such an assay is feasible and would follow a well-established methodology for small molecules.

The first step involves modifying this compound to create a hapten, as small molecules are not typically immunogenic on their own. This requires chemical synthesis to introduce a reactive functional group (e.g., a carboxyl or amino group) that allows this compound to be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This hapten-carrier conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to generate polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Once specific antibodies are produced and purified, a competitive immunoassay format, such as an indirect competitive ELISA (ic-ELISA), can be developed. In this format, a known amount of this compound conjugate is coated onto a microplate. The sample to be tested (containing an unknown amount of free this compound) is mixed with a limited amount of the specific antibody and added to the plate. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of this compound in the sample, is then detected using a secondary antibody linked to an enzyme that produces a measurable signal (e.g., colorimetric or chemiluminescent). rsc.org This approach would enable rapid and sensitive quantification of this compound in numerous samples.

Sample Preparation Strategies for Complex Matrix Analysis of this compound

Effective sample preparation is a critical step that enables the separation and enrichment of target analytes from complex matrices, thereby improving the sensitivity, accuracy, and reliability of the analytical results. The choice of extraction and cleanup method depends heavily on the nature of the matrix (e.g., plant tissue, cosmetic cream, biological fluid) and the physicochemical properties of this compound.

For solid plant materials like dried Aloe leaves, preparation often begins with grinding the sample to a fine powder to increase the surface area for extraction. researchgate.net Extraction is typically performed using organic solvents like methanol, ethanol, or mixtures with water, often aided by techniques such as sonication or Soxhlet extraction to improve efficiency. asianpubs.orgresearchgate.net

For cosmetic products such as lotions or emulsions, which represent a more complex matrix, a demulsification step is often necessary. One common strategy is "salting out," where a high concentration of salt (e.g., a saturated NaCl solution) is added to the sample. This breaks the emulsion and facilitates the separation of the aqueous and organic phases. The analyte can then be partitioned into an organic solvent. Subsequent centrifugation and filtration are used to obtain a clear extract suitable for HPLC or LC-MS analysis. jfda-online.com For liquid samples, a simple "dilute-and-shoot" approach may be sufficient if the analyte concentration is high and the matrix is relatively clean, but often a solid-phase extraction (SPE) step is employed for cleanup and concentration of the analyte prior to analysis. rsc.org

Information regarding the pharmacokinetics and metabolism of this compound is not available in the public domain.

A thorough review of scientific literature reveals a significant lack of specific preclinical data on the pharmacokinetic and metabolic profile of the chemical compound this compound. While this compound is recognized as a constituent of various Aloe species, detailed studies on its absorption, distribution, metabolism, excretion (ADME), bioavailability, and potential for drug-drug interactions in animal models have not been published.

Research on the pharmacokinetics of compounds from Aloe plants has predominantly focused on other, more abundant or biologically active anthraquinones, such as aloe-emodin and emodin. Consequently, the specific data required to detail the following aspects of this compound are not available:

Pharmacokinetics and Metabolism of Aloesaponarin I in Pre Clinical Models

Drug-Drug Interactions Involving Aloesaponarin I (Mechanistic, not clinical)

Without available research findings, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content.

Future Research Directions and Emerging Applications of Aloesaponarin I

Unexplored Biological Activities and Novel Therapeutic Avenues for Aloesaponarin I

While this compound is known for its UV protection and singlet oxygen quenching capabilities, its potential therapeutic applications extend far beyond dermatology. mdpi.com The structural similarity of this compound to other bioactive anthraquinones suggests a broader range of pharmacological effects that warrant investigation. Future research should focus on systematically exploring these untapped biological activities to uncover novel therapeutic avenues.

One of the most promising areas is in the field of neurodegenerative diseases . Anthraquinone (B42736) derivatives have shown potential in targeting key pathological factors in Alzheimer's disease, such as the aggregation of β-amyloid and tau proteins. mdpi.comnih.govacs.orgresearchgate.net Research into this compound's ability to inhibit these processes, along with its potential to mitigate neuroinflammation—a critical component in the progression of diseases like Alzheimer's and Parkinson's—could reveal a new class of neuroprotective agents. frontiersin.orgnih.gov

Furthermore, the immunomodulatory effects of this compound are largely unexplored. Compounds from Aloe species are known to modulate immune responses, including the activity of macrophages and the production of cytokines. nih.goviomcworld.comnih.gov Investigating how this compound influences immune signaling pathways could lead to new treatments for autoimmune disorders or inflammatory conditions.

The anticancer mechanisms of this compound also require deeper investigation. While related compounds like aloe-emodin (B1665711) have been studied for their ability to induce apoptosis and inhibit cancer cell proliferation through various signaling pathways (e.g., PI3K-AKT), the specific targets and pathways affected by this compound are not well understood. d-nb.infonih.govresearchgate.netnih.govfrontiersin.org A thorough examination of its effects on different cancer cell lines and its potential to act synergistically with existing chemotherapies is a critical future direction.

Finally, building on preliminary findings that derivatives of this compound show activity against the influenza A virus, further exploration of its antiviral spectrum is warranted. mdpi.comcabidigitallibrary.orgnih.gov Studies could assess its efficacy against a wider range of viruses, including both enveloped and non-enveloped types, and elucidate its mechanism of viral inhibition. chemrxiv.orgresearchgate.netresearchgate.net

Table 1: Potential Unexplored Biological Activities and Therapeutic Avenues for this compound| Potential Activity | Therapeutic Area | Scientific Rationale and Research Focus |

|---|---|---|

| Anti-neurodegenerative | Neurology (e.g., Alzheimer's, Parkinson's) | Investigate inhibition of β-amyloid and tau protein aggregation; assess anti-neuroinflammatory effects on microglia and astrocytes. nih.govacs.org |

| Immunomodulatory | Immunology (e.g., Autoimmune diseases, Chronic inflammation) | Examine effects on cytokine production (e.g., TNF-α, IL-6), macrophage polarization, and T-cell activation pathways. nih.goviomcworld.com |

| Anticancer | Oncology | Elucidate mechanisms of apoptosis induction (e.g., caspase activation, BCL-2 regulation) and inhibition of metastasis-related pathways in various cancer types. d-nb.infonih.govnih.gov |

| Antiviral | Infectious Diseases | Screen against a broad spectrum of viruses; identify the stage of viral replication inhibited (e.g., entry, replication, assembly). cabidigitallibrary.orgnih.gov |

Advancements in Delivery Systems and Formulation Strategies for this compound (Mechanistic Focus)

A significant hurdle in the clinical development of many natural compounds, including this compound, is their suboptimal physicochemical properties, such as poor water solubility, which can lead to low bioavailability. Advanced drug delivery systems offer a promising strategy to overcome these limitations. The focus of future research should be on designing and mechanistically understanding formulations that enhance the stability, solubility, and targeted delivery of this compound.

Lipid-based nanocarriers , such as liposomes and niosomes, represent a viable approach. These vesicular systems can encapsulate hydrophobic compounds like this compound within their lipid bilayers, effectively shielding the molecule from degradation and improving its solubility in aqueous environments. frontiersin.orgresearchgate.net Mechanistically, these carriers can enhance absorption by mimicking natural lipid uptake pathways in the gastrointestinal tract and can be surface-modified with targeting ligands to direct the compound to specific tissues or cells.

Polymeric networks and hydrogels offer another versatile platform, particularly for topical or localized delivery. nih.gov Formulations using natural polymers like those derived from Aloe vera itself could provide controlled, sustained release of this compound. nih.gov The mechanism involves the swelling of the polymer matrix, which governs the diffusion rate of the encapsulated drug. Understanding the interaction between this compound and the polymer matrix is key to optimizing release kinetics.

Supersaturating drug delivery systems (SDDS) , such as self-emulsifying drug delivery systems (SEDDS), are designed to generate a supersaturated state of the drug in the gastrointestinal tract, thereby enhancing its absorption. researchgate.net These systems typically consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media, form fine oil-in-water emulsions. The inclusion of precipitation inhibitors (polymers) can maintain the supersaturated state, providing a larger concentration gradient for passive diffusion across the intestinal membrane. researchgate.net

Table 2: Advanced Delivery Systems for this compound| Delivery System | Mechanism of Bioavailability Enhancement | Potential Advantages for this compound |

|---|---|---|

| Liposomes/Niosomes | Encapsulation of the hydrophobic drug, improved solubility, protection from degradation, and potential for targeted delivery. frontiersin.orgresearchgate.net | Increases systemic circulation time; can be engineered for site-specific delivery (e.g., to tumor tissues via the EPR effect). |

| Polymeric Micelles | Formation of a core-shell structure where the hydrophobic core encapsulates this compound, increasing its aqueous solubility. | Small particle size allows for enhanced tissue penetration; offers high stability in biological fluids. |

| Supersaturatable Self-Emulsifying Drug Delivery Systems (S-SEDDS) | Generates and maintains a supersaturated drug solution in vivo, maximizing the concentration gradient for absorption. researchgate.net | Significantly improves oral bioavailability for poorly soluble compounds. |

| Polymeric Networks | Provides sustained and controlled release of the drug through diffusion from a polymer matrix. nih.gov | Ideal for localized applications (e.g., dermatological) and reducing the frequency of administration. |

Integration of Omics Technologies (Proteomics, Transcriptomics) in this compound Research

To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as transcriptomics and proteomics, can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

Transcriptomics , through techniques like RNA sequencing, can reveal the global changes in gene expression in cells or tissues upon treatment with this compound. This can help identify the signaling pathways and cellular processes modulated by the compound. For instance, transcriptomic analysis of Aloe vera has already provided insights into the genes involved in anthraquinone metabolism. nih.gov Applying this to human cells treated with this compound could elucidate the genetic networks underlying its anti-inflammatory or anticancer effects.

Proteomics offers a complementary view by analyzing changes in the protein landscape. Techniques such as mass spectrometry-based proteomics can identify proteins whose expression levels or post-translational modifications are altered by this compound. nih.govnih.govsemanticscholar.org More advanced chemoproteomic approaches can directly identify the protein targets that this compound binds to within the cell. researchgate.netresearchgate.net This is crucial for validating its mechanism of action and identifying potential off-target effects. For example, thermal proteome profiling could be used to confirm on-target engagement in a complex cellular environment without modifying the compound itself. researchgate.net

Table 3: Application of Omics Technologies in this compound Research| Omics Technology | Specific Application | Expected Outcome |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analyze differential gene expression in treated vs. untreated cells (e.g., cancer cells, immune cells). | Identification of key signaling pathways (e.g., NF-κB, MAPK) and regulatory networks modulated by this compound. |

| Proteomics (Mass Spectrometry) | Quantify changes in protein expression and post-translational modifications following treatment. | Reveals downstream effects on protein machinery, confirming pathway modulation and identifying biomarkers of response. semanticscholar.org |

| Chemoproteomics (e.g., Thermal Proteome Profiling) | Identify direct binding targets of this compound in a proteome-wide manner. researchgate.net | Unbiased, direct evidence of on-target and off-target engagement, clarifying the molecular mechanism of action. researchgate.net |

Computational and Artificial Intelligence Approaches for this compound Drug Discovery

Molecular docking and virtual screening can be used to screen large libraries of biological targets to identify proteins that may bind to this compound with high affinity. nih.gov This in silico approach can rapidly generate hypotheses about the compound's mechanism of action and suggest novel therapeutic applications that can then be validated experimentally. researchgate.net

Molecular dynamics simulations provide a way to study the dynamic interactions between this compound and its protein targets at an atomic level. nih.gov These simulations can reveal the stability of the drug-target complex and the key residues involved in binding, offering critical insights for the rational design of more effective second-generation compounds.

Table 4: Computational and AI Approaches in this compound Research| Tool/Approach | Application | Objective |

|---|---|---|

| Molecular Docking/Virtual Screening | Screening this compound against databases of protein structures (e.g., PDB). | To predict novel protein targets and hypothesize new biological activities. nih.gov |

| Artificial Intelligence/Machine Learning | Predicting biological activities and guiding the design of new derivatives based on SAR. iomcworld.com | To accelerate the discovery of new therapeutic uses and optimize the compound's properties. chemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features of this compound derivatives with their biological activity. | To build predictive models that guide the synthesis of more potent analogues. nih.gov |

| Molecular Dynamics Simulations | Simulating the binding interaction between this compound and its identified protein targets over time. | To understand the stability and dynamics of the drug-target complex and inform rational drug design. nih.gov |

Challenges and Opportunities in this compound Research and Development

The path from a promising natural compound to a clinically approved drug is fraught with challenges, but it also presents significant opportunities. For this compound, the key challenges include its limited supply from natural sources, poor bioavailability, and a still-incomplete understanding of its mechanisms of action. However, each of these challenges can be addressed through modern scientific approaches, opening up new opportunities.

Challenges:

Supply and Synthesis: Reliance on extraction from Aloe roots can be inefficient and unsustainable. Developing a scalable and cost-effective total synthesis route is a major challenge.

Pharmacokinetics: The inherent poor water solubility and potential for rapid metabolism of this compound may limit its systemic exposure and therapeutic efficacy.

Mechanism of Action: Without a clear understanding of its molecular targets, clinical development is difficult, and there is a higher risk of unforeseen side effects.

Opportunities:

Metabolic Engineering and Synthetic Biology: Insights from transcriptomics can be used to engineer microorganisms or plant cell cultures to overproduce this compound, providing a sustainable supply.

Advanced Formulations: The development of novel drug delivery systems, as discussed previously, presents a major opportunity to overcome pharmacokinetic hurdles and enhance the compound's clinical potential.

Multi-Target Therapy: Natural products often interact with multiple targets. If properly characterized, this polypharmacology could be an advantage in treating complex diseases like cancer or neurodegenerative disorders, where multi-target approaches are often more effective.

Cosmeceutical and Dermatological Applications: Leveraging its proven UV-protective and antioxidant properties, there is a significant opportunity to develop this compound for high-value cosmeceutical products or as a treatment for inflammatory skin conditions. mdpi.com

Q & A

Q. How can in vitro findings for this compound be translated to preclinical models?

- Methodological Answer : Prioritize compounds with selectivity indices (SI = IC50 mammalian cells / IC50 pathogen) >10. For antibacterial testing, use murine sepsis models; for antiplasmodial studies, employ Plasmodium berghei-infected mice. Monitor pharmacokinetics (e.g., Cmax, t1/2) via LC-MS/MS and adjust formulations (e.g., nanoencapsulation) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.